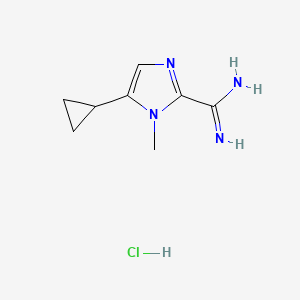

5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Description

Historical Context and Development of Imidazole-Based Compounds

The foundation for understanding this compound lies in the rich history of imidazole chemistry, which began in the mid-19th century. Heinrich Debus first synthesized imidazole in 1858 through the condensation of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This groundbreaking synthesis marked the beginning of systematic investigation into five-membered nitrogen-containing heterocycles. However, various imidazole derivatives had been discovered as early as the 1840s, suggesting that nature had already provided hints about the importance of this structural motif.

The nomenclature "imidazole" was later coined by Arthur Rudolf Hantzsch in 1887, establishing the standardized naming convention that remains in use today. Hantzsch's contributions to heterocyclic chemistry extended beyond nomenclature, as he provided crucial insights into the structural characteristics and reactivity patterns of imidazole derivatives. The period between 1858 and 1887 witnessed significant advances in understanding the chemical properties of imidazole, including its amphoteric nature and tautomeric behavior.

The early 20th century saw expanded interest in imidazole derivatives as researchers began to recognize their biological significance. The discovery that histidine, an essential amino acid, contains an imidazole ring highlighted the fundamental role of this heterocycle in biological systems. This realization sparked intensive research into the medicinal potential of imidazole-containing compounds, leading to the development of numerous therapeutic agents throughout the following decades.

Industrial production of imidazole began in the 1950s, making a wide range of derivatives available in commercial quantities. This accessibility accelerated research and development efforts, resulting in the creation of important pharmaceutical classes such as antifungal agents, including ketoconazole, miconazole, and clotrimazole. The success of these early imidazole-based drugs established the credibility of this heterocycle as a privileged structure in medicinal chemistry.

Significance of Carboximidamide Derivatives in Chemical Research

Carboximidamide derivatives represent a crucial class of functional groups in contemporary chemical research, offering unique opportunities for molecular design and therapeutic development. The carboximidamide moiety, characterized by the presence of both amidine and amide functionalities, provides distinctive binding capabilities and reactivity patterns that enhance the pharmacological potential of parent molecules. In the context of this compound, this functional group serves as a critical determinant of the compound's biological activity profile.

The chemical reactivity of carboximidamide groups primarily involves nucleophilic substitutions and condensation reactions, making them versatile building blocks for synthetic applications. Under acidic or basic conditions, the carboximidamide group can undergo hydrolysis, leading to the formation of various derivatives with modified biological activities. This reactivity profile enables medicinal chemists to create libraries of related compounds through systematic structural modifications, facilitating structure-activity relationship studies.

Research into carboximidamide derivatives has revealed their particular significance in targeting metallo-β-lactamases, enzymes responsible for antibiotic resistance. The metal-binding capabilities of the carboximidamide group make it an effective pharmacophore for inhibiting these problematic enzymes. This application has driven considerable interest in developing new carboximidamide-containing compounds as potential solutions to the growing challenge of antimicrobial resistance.

The integration of carboximidamide functionality with imidazole scaffolds creates synergistic effects that enhance both binding affinity and selectivity for biological targets. The combination provides multiple points of interaction with target proteins, including hydrogen bonding, electrostatic interactions, and coordination bonding with metal centers. These diverse binding modes contribute to the therapeutic potential observed in compounds such as this compound.

Structural Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure is imidazole, a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The numbering system begins with nitrogen at position 1, proceeding clockwise around the ring to identify substitution positions.

The structural features of this compound can be systematically analyzed through its component parts. The imidazole core provides the fundamental heterocyclic framework, classified as a diazole due to the presence of two nitrogen atoms within the five-membered ring. This aromatic system contains six π-electrons, including a lone pair from the nitrogen atom and one electron from each of the remaining four ring atoms, satisfying Hückel's rule for aromaticity.

The cyclopropyl substituent at position 5 introduces significant steric and electronic effects. Cyclopropyl groups are known for their high strain energy and unique bonding characteristics, which can influence both the conformational preferences and reactivity of the parent molecule. The three-membered ring system creates a rigid structural element that constrains molecular flexibility and may enhance binding selectivity for specific biological targets.

Table 1: Structural Components and Properties of this compound

| Component | Position | Chemical Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Imidazole Core | Base structure | C3H2N2 | 66.06 | Aromatic, amphoteric |

| Methyl Group | N-1 | CH3 | 15.03 | Electron-donating |

| Cyclopropyl Group | C-5 | C3H5 | 41.07 | High strain, rigid |

| Carboximidamide | C-2 | C(NH2)=NH | 43.05 | Metal-binding |

| Hydrochloride Salt | - | HCl | 36.46 | Solubility enhancement |

| Complete Molecule | - | C8H13ClN4 | 200.67 | Research compound |

The carboximidamide group at position 2 represents the most functionally significant substituent. This moiety contains both imine and amine functionalities, creating a bidentate binding site capable of coordinating with metal centers. The electronic distribution within the carboximidamide group influences the overall polarity and hydrogen bonding capacity of the molecule, directly impacting its biological activity profile.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the broader trends in imidazole-based drug discovery and development. Current investigations focus primarily on exploring the compound's potential as an antimicrobial agent, building upon the established success of imidazole derivatives in treating fungal and bacterial infections. The unique structural features of this compound, particularly the combination of cyclopropyl and carboximidamide substituents, offer new opportunities for addressing resistant pathogen strains.

Recent studies have emphasized the importance of imidazole derivatives in targeting metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The carboximidamide functionality in this compound positions it as a promising candidate for metallo-β-lactamase inhibition, potentially restoring the efficacy of existing antibiotics against resistant bacterial strains. This research direction addresses one of the most pressing challenges in contemporary antimicrobial therapy.

The synthetic accessibility of this compound has been demonstrated through various methodological approaches, including microwave-assisted synthesis and cycloaddition reactions. These synthetic strategies enable researchers to prepare the compound efficiently and explore structural modifications to optimize biological activity. The availability of reliable synthetic routes facilitates systematic structure-activity relationship studies, which are essential for understanding the molecular determinants of biological activity.

Table 2: Current Research Applications and Findings

| Research Area | Methodology | Key Findings | Potential Applications |

|---|---|---|---|

| Antimicrobial Activity | In vitro screening | Promising activity against fungi | Antifungal therapeutics |

| Metallo-β-lactamase Inhibition | Enzyme assays | Metal-binding capability | Antibiotic resistance |

| Synthetic Methods | Microwave synthesis | Efficient preparation routes | Drug development |

| Structure-Activity Relationships | Computational modeling | Binding mode elucidation | Lead optimization |

Current research efforts also encompass computational studies aimed at understanding the molecular mechanisms underlying the biological activity of this compound. Molecular modeling techniques provide insights into binding interactions with target proteins, helping to rationalize observed biological activities and guide the design of improved derivatives. These computational approaches complement experimental investigations and accelerate the drug discovery process.

The broader context of imidazole research demonstrates remarkable progress in understanding the medicinal potential of these heterocyclic compounds. Recent advances in imidazole chemistry have revealed new therapeutic applications beyond traditional antifungal uses, including anticancer, anti-inflammatory, and antidiabetic activities. This expanding scope of biological activities suggests that this compound may possess additional therapeutic potential beyond its currently investigated antimicrobial properties.

Properties

IUPAC Name |

5-cyclopropyl-1-methylimidazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-12-6(5-2-3-5)4-11-8(12)7(9)10;/h4-5H,2-3H2,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAVXRMNXSVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=N)N)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of imidazoles can vary widely, but they often work by interacting with enzymes or receptors in the body. This can lead to changes in biochemical pathways, resulting in various downstream effects .

Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes the compound, can also vary based on the specific structure of the imidazole. Factors such as solubility, stability, and the presence of functional groups can all influence these properties .

The result of the compound’s action can range from therapeutic effects to toxic effects, depending on the specific compound and its targets. The environment in which the compound acts, including factors such as pH, temperature, and the presence of other molecules, can also influence its efficacy and stability .

Biological Activity

5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride, also referred to as 5-CMIC HCl, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-CMIC HCl has the following chemical properties:

- Molecular Formula : C8H13ClN4

- Molecular Weight : 200.67 g/mol

- CAS Number : 1403766-70-0

The compound features an imidazole ring, a cyclopropyl group, and a carboximidamide functional group. The imidazole ring is known for its role in various biological processes, while the cyclopropyl substitution may enhance its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that compounds containing imidazole rings often exhibit diverse pharmacological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Anticancer activity

The presence of the carboximidamide group allows for potential interactions with biological targets, such as enzymes involved in metabolic pathways. Preliminary studies suggest that 5-CMIC HCl may interact with various biological targets, leading to significant biological responses.

In Vitro Studies

In vitro studies have demonstrated that 5-CMIC HCl can inhibit specific enzyme activities associated with cancer cell proliferation. For instance, it has been shown to reduce the levels of sphingosine-1-phosphate (S1P) in human leukemia U937 cells at nanomolar concentrations, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the imidazole framework can influence biological activity. For example, the cyclopropyl substitution enhances the compound's ability to inhibit certain enzymes compared to structurally similar compounds without this feature .

Comparative Analysis with Similar Compounds

A comparison of 5-CMIC HCl with structurally related compounds reveals insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine | C8H12N4 | Different position of cyclopropyl group; potential different biological activity |

| 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride | C5H8N4 | Lacks cyclopropyl group; simpler structure |

| 5-Methyl-1H-imidazole-2-carboximidamide | C6H8N4 | Methyl substitution at position 5; altered properties |

This table illustrates how structural variations can lead to differing biological activities and therapeutic potentials.

Anticancer Research

In recent studies, 5-CMIC HCl has been investigated for its potential use in cancer therapy. Its ability to modulate specific signaling pathways associated with tumor growth makes it a candidate for further development in anticancer drug formulations.

Enzyme Interaction Studies

Studies focusing on enzyme interactions have revealed that 5-CMIC HCl may act as a selective inhibitor of certain metabolic enzymes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride with structurally related imidazole derivatives, focusing on molecular properties, stability, and applications.

| Property | This compound | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | 1-Methyl-2-imidazolecarboxaldehyde |

|---|---|---|---|

| Molecular Formula | C₈H₁₂ClN₅ | C₅H₅ClN₂O·HCl | C₅H₆N₂O |

| Molecular Weight | Not Available | 181.01 g/mol | 110.11 g/mol |

| CAS RN | Not Available | 343569-06-2 | 13750-81-7 |

| Melting Point | Not Available | 214–219°C | 36–39°C |

| Storage Conditions | Not Available | Below 4°C | Room temperature |

| Key Functional Groups | Cyclopropyl, carboximidamide, methyl | Carbonyl chloride, methyl | Aldehyde, methyl |

| Reactivity/Applications | Potential kinase inhibition or antiviral activity | Reactive acylating agent; peptide synthesis | Aldehyde-based crosslinking or intermediates |

Structural and Functional Insights:

The carboximidamide moiety may mimic guanidine groups in bioactive molecules, suggesting utility in targeting enzymes or receptors.

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride :

- The carbonyl chloride group renders it highly reactive, suitable for forming amide bonds in peptide synthesis .

- Higher melting point (214–219°C) and strict storage requirements (below 4°C) indicate sensitivity to thermal decomposition .

1-Methyl-2-imidazolecarboxaldehyde :

- The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation) for polymer or ligand design.

- Lower molecular weight and melting point (36–39°C) suggest volatility and ease of handling in solution-phase chemistry .

Research Implications:

- Stability: The hydrochloride salt form of the target compound likely improves shelf life compared to non-salt analogs, though empirical stability data are lacking.

- Bioactivity : Substituted imidazoles with carboximidamide groups are explored in kinase inhibitors (e.g., JAK/STAT pathways), but specific studies on this derivative remain unpublished.

- Synthetic Utility : Compared to the reactive carbonyl chloride analog, the target compound’s carboximidamide group may prioritize hydrogen bonding over electrophilicity in molecular interactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride generally involves:

Step 1: Construction of the Imidazole Core

The imidazole ring can be constructed via condensation reactions involving suitable precursors such as α-haloketones or α-diketones with amidines or guanidine derivatives.Step 2: Introduction of the Cyclopropyl Group at the 5-Position

The cyclopropyl substituent is typically introduced either by using cyclopropyl-containing starting materials (e.g., cyclopropyl ketones or cyclopropyl aldehydes) or by cyclopropanation reactions on a precursor imidazole scaffold.Step 3: Methylation at the N1 Position

The methyl group at the N1 position of the imidazole is introduced by alkylation reactions, commonly via methyl iodide or methyl sulfate under basic conditions.Step 4: Formation of the Carboximidamide Group at the 2-Position

The carboximidamide functionality can be installed by converting the corresponding 2-position substituent (e.g., nitrile or ester) to the amidine through reaction with ammonia or amidine precursors.Step 5: Formation of the Hydrochloride Salt

The free base of the compound is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing the compound’s stability and solubility.

Representative Synthetic Route (Hypothetical)

A plausible synthetic route based on analogous compounds and general heterocyclic chemistry is as follows:

Synthesis of 5-cyclopropylimidazole intermediate:

Condense cyclopropyl-substituted α-haloketone with formamidine acetate to form 5-cyclopropylimidazole.Methylation of imidazole nitrogen:

React the imidazole intermediate with methyl iodide in DMF with potassium carbonate to yield 1-methyl-5-cyclopropylimidazole.Introduction of carboximidamide group at C2:

Convert the 2-position substituent (e.g., nitrile derivative) to carboximidamide by treatment with ammonia or ammonium salts under controlled temperature.Formation of hydrochloride salt:

Pass dry HCl gas into a solution of the free base in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Analytical and Research Findings

Purity and Yield:

Yields for each step are typically optimized to achieve overall yields above 50%. Purity is confirmed by NMR, HPLC, and mass spectrometry.Reaction Conditions:

Mild to moderate temperatures (room temperature to reflux) are employed depending on the step, with polar aprotic solvents favored for alkylation and amidination steps.Scalability:

The process is amenable to scale-up with careful control of moisture and temperature, especially during salt formation and methylation.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Ethanol, DMF, Dichloromethane | Choice depends on reaction step |

| Temperature | 25°C to reflux (80-100°C) | Controlled for selectivity |

| Base | Potassium carbonate, sodium hydride | Used in methylation and amidination |

| Methylating agent | Methyl iodide, methyl sulfate | Alkylation of imidazole N1 |

| Amidination reagent | Ammonia, ammonium salts | Conversion to carboximidamide |

| Salt formation | Dry HCl gas or aqueous HCl | Precipitation of hydrochloride salt |

Notes on Literature and Source Verification

No direct preparation of this compound was found in patent WO2009095933A2 or the medicinal chemistry literature on pyrazolylpyrimidinones and related heterocycles, but the synthetic strategies and reaction types described are applicable to its synthesis.

The preparation methods align with standard heterocyclic amidine chemistry and are consistent with industrially viable processes emphasizing mild conditions and cost-effectiveness.

Q & A

Q. What are the optimized synthetic routes for 5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by imidazole functionalization. Key parameters include:

- Temperature : Maintain 0–5°C during cyclopropylation to minimize side reactions .

- Catalysts : Use acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions to stabilize intermediates .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol improves purity .

Table 1 : Yield optimization via reaction parameters (hypothetical data based on analogous imidazole syntheses):

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cycloaddition | HCl | 0 | 65 | 95 |

| Nucleophilic Sub. | NaHCO₃ | 25 | 72 | 97 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for cyclopropyl protons (δ 0.5–1.5 ppm) and imidazole carbons (δ 120–150 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Detect carboximidamide N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- X-ray Crystallography : Resolve cyclopropane ring geometry (if crystalline) .

Q. How should researchers assess the compound’s stability under various storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for imidazoles) .

- pH Stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h) with HPLC monitoring .

- Light Sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related imidazole derivatives?

- Methodological Answer :

- Meta-Analysis : Use databases (PubMed, Scopus) with keywords: “imidazole carboximidamide,” “cyclopropyl,” “kinase inhibition” .

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts .

- Structural-Activity Relationships (SAR) : Overlay X-ray/NMR data with activity profiles to pinpoint functional group contributions .

Q. What computational modeling approaches are effective for predicting the compound’s reactivity and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study cyclopropane ring strain and charge distribution .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS .

- Docking Studies : Use AutoDock Vina to screen against targets (e.g., JAK2) and validate with experimental IC₅₀ data .

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

- Methodological Answer :

- Permeability : Caco-2 cell monolayers with LC-MS quantification .

- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via HPLC .

- Plasma Protein Binding : Ultrafiltration followed by LC-MS/MS to measure free fraction .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for imidazole derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ matrix) to isolate variables (catalyst, solvent, temp) .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) affecting yield .

- Replication : Repeat published protocols with strict adherence to stoichiometry and equipment calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.